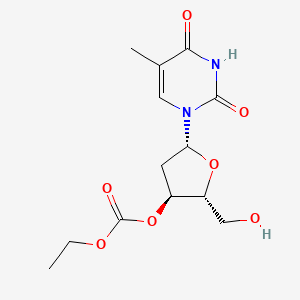
Ethyl ((2r,3s,5r)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ((2r,3s,5r)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl) carbonate is a useful research compound. Its molecular formula is C13H18N2O7 and its molecular weight is 314.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) carbonate (CAS No. 40631-88-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral properties, synthesis methods, and relevant case studies.
- Molecular Formula : C13H18N2O7
- Molecular Weight : 314.29 g/mol
- IUPAC Name : Ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] carbonate
Antiviral Properties
Research indicates that compounds related to the structure of Ethyl ((2R,3S,5R)-...) exhibit significant antiviral activities. For instance:
- Mechanism of Action : Similar compounds have been shown to selectively inhibit viral DNA synthesis by competing with natural substrates for viral polymerases. This selectivity minimizes effects on host cell DNA polymerases, reducing toxicity to normal cells .
-
Case Studies :
- A study demonstrated that derivatives of pyrimidine compounds can effectively inhibit the replication of viruses such as Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV). The mechanism involves the phosphorylation of these compounds to their active forms within infected cells .
- Another investigation into the synthesis of 3,4-dihydropyrimidinones highlighted their broad-spectrum antiviral and antibacterial activities, suggesting that Ethyl ((2R,3S,5R)-...) may share similar therapeutic potentials .
Antitumor and Antibacterial Activities
Ethyl ((2R,3S,5R)-...) has also been evaluated for its antitumor and antibacterial properties:
- Antitumor Activity : Research has indicated that certain dihydropyrimidinones possess cytotoxic effects against various cancer cell lines. The structural features of Ethyl ((2R,3S,5R)-...) may contribute to similar effects by inducing apoptosis in tumor cells .
- Antibacterial Activity : Compounds with similar structures have been noted for their effectiveness against Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or function .
Synthesis Methods
The synthesis of Ethyl ((2R,3S,5R)-...) typically involves multi-component reactions (MCRs), which are efficient in producing complex molecules from simpler precursors:
- One-Pot Reactions : A common method includes the condensation of ethyl acetoacetate with various aldehydes and urea under optimized conditions to yield high-purity products .
-
Yield Data :
- Yields for these reactions can range from 75% to 95%, depending on the specific conditions and reagents used.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-3-20-13(19)22-8-4-10(21-9(8)6-16)15-5-7(2)11(17)14-12(15)18/h5,8-10,16H,3-4,6H2,1-2H3,(H,14,17,18)/t8-,9+,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKQXFULRUSHJN-IVZWLZJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














